A-cyano-

Description

BenchChem offers high-quality A-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

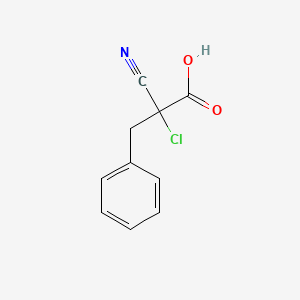

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

2-chloro-2-cyano-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H8ClNO2/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,14) |

InChI Key |

JDBNCCVAJPMGDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)(C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of α-cyano compounds, a class of molecules significant in pharmaceutical and chemical research. Understanding the solubility of these compounds is critical for their effective use in drug design, synthesis, and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway and workflow diagrams to support researchers in their scientific endeavors.

Quantitative Solubility Data

The following tables summarize the solubility of various α-cyano compounds in a range of common organic solvents. The data is compiled from various sources and presented to facilitate easy comparison and reference.

Table 1: Solubility of 2-Cyanoacetamide

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| N,N-dimethylformamide | 273.15 - 318.15 | Data not available in mole fraction |

| Acetone | 273.15 - 318.15 | Data not available in mole fraction |

| Acetonitrile | 273.15 - 318.15 | Data not available in mole fraction |

| Methanol | 273.15 - 318.15 | Data not available in mole fraction |

| Methyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |

| Tetrahydrofuran | 273.15 - 318.15 | Data not available in mole fraction |

| Ethanol | 273.15 - 318.15 | Data not available in mole fraction |

| Ethyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |

| n-Propanol | 273.15 - 318.15 | Data not available in mole fraction |

| n-Butanol | 273.15 - 318.15 | Data not available in mole fraction |

| Trichloromethane | 273.15 - 318.15 | Data not available in mole fraction |

| Dichloromethane | 273.15 - 318.15 | Data not available in mole fraction |

| 1,4-Dioxane | 273.15 - 318.15 | Data not available in mole fraction |

| Water | 273.15 - 318.15 | Data not available in mole fraction |

Note: A 2019 study measured the solubility of 2-cyanoacetamide in these 14 solvents using a laser dynamic method, but the primary data is presented in graphical form in the publication. The general solubility order was found to be: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate >1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[1][2] A separate study determined the solubility of 2-cyanoacetamide in aqueous binary mixtures of methanol, ethanol, 1-propanol, and 2-propanol using a gravimetric technique.[3][4]

Table 2: Solubility of Ethyl Cyanoacetate

| Solvent | Solubility | Temperature (°C) |

| Water | 20 g/L | 20 |

| Ethanol | Very Soluble | Not Specified |

| Ethyl Ether | Very Soluble | Not Specified |

Sources indicate that ethyl cyanoacetate is very soluble in ethanol and ethyl ether.[5] Its water solubility is reported to be 20 g/L at 20°C.[6]

Table 3: Qualitative Solubility of Other α-Cyano Compounds

| Compound | Solvent | Solubility |

| Cyanoacetic Acid | Water, Alcohol, Ether | Soluble |

| Benzene, Chloroform | Slightly Soluble | |

| Malononitrile | Water | Soluble (13% at 20°C) |

| Ethyl Ether, Isopropyl Ether | High Solubility | |

| Methylene Chloride, Chloroform | High Solubility |

Cyanoacetic acid is soluble in water, alcohol, and ether, and slightly soluble in benzene and chloroform. Malononitrile is soluble in water, with a high solubility in ethers and halogenated hydrocarbons.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in chemical and pharmaceutical research. Several well-established methods are employed, each with its own advantages and applications.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach equilibrium.

Materials:

-

Test compound (solid)

-

Solvent of interest

-

Conical flasks or vials with secure caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a known volume of the solvent in a flask. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample is typically centrifuged or allowed to stand undisturbed.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Gravimetric Method

This method is a straightforward and accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[8][9][10]

Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Materials:

-

Test compound (solid)

-

Solvent of interest

-

Conical flask or beaker

-

Stirring rod or magnetic stirrer

-

Filtration apparatus

-

Evaporating dish

-

Oven

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution at a constant temperature as described in the shake-flask method.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation of Solvent: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the decomposition point of the solute.

-

Drying and Weighing the Solute: Once all the solvent has evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it accurately.

-

Calculation:

-

Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Kinetic Solubility Assay: Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[11][12] Nephelometry, which measures the light scattered by suspended particles, is a common detection method.[13][14]

Objective: To rapidly determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

-

Test compounds dissolved in a stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Nephelometer (plate reader with light-scattering detection)

-

Liquid handling system for serial dilutions

Procedure:

-

Compound Plating: Dispense a small volume of the compound's DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to the wells to create a range of final compound concentrations. The addition of the aqueous buffer to the DMSO solution can induce precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble control compound.

Visualizations of Relevant Pathways and Workflows

To provide a broader context for the application of α-cyano compounds in drug development, the following diagrams illustrate a key signaling pathway targeted by a small molecule inhibitor and a typical workflow for small molecule drug discovery.

Caption: Gefitinib signaling pathway.[15][16][17][18][19]

Caption: Small molecule drug discovery workflow.[20][21][22][23]

Caption: Cyclosporin A signaling pathway.[24][25][26][27][28]

This guide serves as a foundational resource for professionals working with α-cyano compounds. The provided data and protocols are intended to streamline experimental design and enhance the understanding of the physicochemical properties of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. web.iyte.edu.tr [web.iyte.edu.tr]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. reddit.com [reddit.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 23. upm-inc.com [upm-inc.com]

- 24. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinPGx [clinpgx.org]

- 27. selleckchem.com [selleckchem.com]

- 28. researchgate.net [researchgate.net]

Discovery and synthesis of novel A-cyano- derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel α-Cyano Derivatives

Introduction

α-Cyano derivatives are a versatile class of organic compounds characterized by a nitrile group attached to a carbon atom alpha to a functional group. This structural motif is prevalent in numerous natural products and has become a cornerstone in medicinal chemistry and drug development. The unique electronic properties of the cyano group allow it to serve as a key pharmacophore, engaging in various non-covalent interactions with biological targets, or as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the discovery and synthesis of novel α-cyano derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies employed in their development.

Synthesis of α-Cyano Derivatives

The synthesis of α-cyano derivatives can be achieved through various methodologies. Two of the most prominent and versatile methods are the Strecker synthesis for α-aminonitriles and the Knoevenagel condensation for α,β-unsaturated cyanoacetamides.

Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a classic multi-component reaction that provides an efficient route to α-aminonitriles, which are important precursors for α-amino acids.[1] The reaction involves the condensation of an aldehyde or ketone with an amine or ammonia, followed by the addition of a cyanide source.[2][3]

-

Reaction Setup: To a mixture of an amine (1 mmol) and an aldehyde (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1.5 hours.

-

Work-up and Purification: Upon completion, add diethyl ether to the reaction mixture and filter the solution. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired α-aminonitrile.

| Entry | Aldehyde | Amine | Product | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | 2-Anilino-2-phenylacetonitrile | 0.5 | 98 | [1] |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2-Anilino-2-(4-chlorophenyl)acetonitrile | 0.5 | 95 | [1] |

| 3 | Cinnamaldehyde | Aniline | (E)-2-Anilino-4-phenylbut-3-enenitrile | 1.0 | 92 | [1] |

| 4 | 2-Furaldehyde | Aniline | 2-Anilino-2-(furan-2-yl)acetonitrile | 0.5 | 96 | [1] |

| 5 | Butyraldehyde | Aniline | 2-Anilino-2-propylacetonitrile | 1.5 | 85 | [1] |

| 6 | Benzaldehyde | Benzylamine | 2-(Benzylamino)-2-phenylacetonitrile | 1.0 | 94 | [1] |

| 7 | Benzaldehyde | Piperidine | 2-Phenyl-2-(piperidin-1-yl)acetonitrile | 1.5 | 88 | [1] |

| 8 | Acetone | Aniline | 2-Anilino-2-methylpropanenitrile | 1.5 | 79 | [1] |

Table 1: Synthesis of α-Aminonitriles via Indium-Catalyzed Strecker Reaction in Water. [1]

Figure 1: Workflow for the Strecker Synthesis of α-Aminonitriles.

Knoevenagel Condensation for α,β-Unsaturated 2-Cyanoacetamides

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated dicarbonyl and related compounds. It is particularly useful for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives, which are valuable intermediates in medicinal chemistry.[4][5]

-

Reaction Setup: Dissolve cyanoacetamide (0.01 mol) in absolute ethanol.

-

Catalyst Addition: Add a few drops of a base catalyst, such as trimethylamine or piperidine, to the solution.[4][6]

-

Aldehyde Addition: Introduce an aromatic aldehyde (0.01 mol) to the reaction mixture with continuous stirring at room temperature.

-

Reaction: The reaction is typically complete within 15 minutes to 2 hours, often yielding a colored precipitate.[4][6]

-

Isolation and Purification: Isolate the product by filtration, wash it with ethanol, and recrystallize from a suitable solvent like ethanol to obtain the pure α,β-unsaturated 2-cyanoacetamide.[4]

| Entry | Aldehyde | Catalyst | Product | Time | Yield (%) | Reference |

| 1 | 4-(Dimethylamino)benzaldehyde | Trimethylamine | (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylamide | 15 min | 90 | [4] |

| 2 | Cinnamaldehyde | Trimethylamine | (2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide | 15 min | 85 | [4] |

| 3 | 6-Nitroveratraldehyde | Piperidine | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 2 h | 100 | [6] |

| 4 | 4-Hydroxybenzaldehyde | NH₄OAc (Microwave) | 2-(4-hydroxybenzylidene)-cyanoacetamide | - | 98.6 | [5] |

Table 2: Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives via Knoevenagel Condensation.

References

- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to α-Cyanoacrylates in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cyanoacrylates are a class of reactive chemical entities characterized by a carbon-carbon double bond conjugated to both a cyano group and a carbonyl group. This electron-withdrawing nature makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. In biochemistry, this reactivity is harnessed for the specific and often covalent modification of biological macromolecules, particularly proteins. The most common target for α-cyanoacrylates is the thiol group of cysteine residues, which acts as a potent nucleophile in a Michael-type addition reaction.

The nature of this covalent interaction can be either reversible or irreversible, a property that can be tuned by modifying the chemical structure of the α-cyanoacrylate. This tunability makes them versatile tools in drug discovery and chemical biology. Irreversible inhibitors can provide sustained target engagement, while reversible covalent inhibitors offer a balance between high potency and reduced risk of off-target effects.

This technical guide provides a comprehensive overview of the application of α-cyanoacrylates in biochemical assays, including their mechanism of action, quantitative data on their inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory potency of various α-cyanoacrylate-based compounds against different protein kinases. These values, primarily half-maximal inhibitory concentrations (IC50), demonstrate the potential of this chemical class in developing potent and selective inhibitors.

| Compound/Inhibitor | Target Kinase | IC50 (nM) | Notes | Reference |

| JAK3 Inhibitors | ||||

| Compound 9 | JAK3 | 4.8 | Highly selective over other JAK isoforms. | [1] |

| Cyanoacrylamide Inhibitor | JAK3 | 100 | Reversible-covalent inhibitor. | [1] |

| Compound 4 | JAK3 | 0.127 | Picomolar range inhibitor. | [2] |

| Compound 5 | JAK3 | 0.154 | Picomolar range inhibitor. | [2] |

| BTK Inhibitors | ||||

| Remibrutinib | BTK | 1.3 | Irreversible covalent inhibitor. | [3] |

| GDC-0834 | BTK | 5.9 | Potent and selective inhibitor. | [4] |

| EGFR Inhibitors | ||||

| Avitinib | EGFR (L858R/T790M) | 0.18 | Irreversible inhibitor. | [5] |

| Afatinib | EGFR (wt) | 0.5 | Irreversible inhibitor. | |

| Afatinib | EGFR (L858R) | 0.4 | Irreversible inhibitor. | |

| Afatinib | EGFR (L858R/T790M) | 10 | Irreversible inhibitor. | |

| MEK Inhibitors | ||||

| Selumetinib (AZD6244) | MEK1 | 14 | Non-ATP-competitive inhibitor. | [6] |

| Mirdametinib (PD0325901) | MEK1/2 | 0.33 | Non-ATP-competitive inhibitor. | [7] |

| Trametinib | MEK1/2 | ~2 | Oral MEK inhibitor. | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an α-cyanoacrylate-based inhibitor against a target kinase. This is a foundational assay in drug discovery to quantify the potency of a compound.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

α-cyanoacrylate inhibitor stock solution (in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of the α-cyanoacrylate inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation:

-

Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution (enzyme concentration should be optimized beforehand) to each well.

-

Add 2 µL of a mixture containing the peptide substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.[8]

-

Mass Spectrometry Analysis of Covalent Adducts

This protocol outlines a general workflow for confirming the covalent binding of an α-cyanoacrylate inhibitor to its target protein using mass spectrometry.

Materials:

-

Purified target protein

-

α-cyanoacrylate inhibitor

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

-

Protein-Inhibitor Incubation:

-

Incubate the purified target protein with a molar excess of the α-cyanoacrylate inhibitor in the reaction buffer. The incubation time and temperature should be optimized based on the reactivity of the compound.

-

Include a control sample with the protein and DMSO (vehicle).

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the peptide mixture with formic acid.

-

Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

-

Inject the sample into the LC-MS/MS system.

-

Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile.

-

Analyze the eluting peptides by mass spectrometry, acquiring both MS1 (full scan) and MS2 (fragmentation) spectra.

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database containing the sequence of the target protein.

-

Specify a variable modification on cysteine residues corresponding to the mass of the α-cyanoacrylate inhibitor.

-

Identify the peptide(s) containing the modified cysteine residue, confirming the site of covalent adduction.[9][10]

-

X-ray Crystallography of a Protein-Inhibitor Complex

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a protein in complex with a covalent α-cyanoacrylate inhibitor.

Materials:

-

Highly purified and concentrated protein solution (>95% purity, >5 mg/mL)

-

α-cyanoacrylate inhibitor

-

Crystallization screens (various buffers, precipitants, and salts)

-

Crystallization plates (e.g., sitting drop or hanging drop)

-

Cryoprotectant solution

-

Synchrotron X-ray source

-

Crystallographic software for data processing and structure solution

Procedure:

-

Co-crystallization:

-

Incubate the purified protein with a slight molar excess of the α-cyanoacrylate inhibitor to allow for covalent complex formation.

-

Set up crystallization trials by mixing the protein-inhibitor complex with various crystallization screen solutions in sitting or hanging drop vapor diffusion plates.

-

Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

-

-

Crystal Soaking (Alternative to Co-crystallization):

-

Grow crystals of the apo-protein (without the inhibitor).

-

Prepare a solution of the α-cyanoacrylate inhibitor in a cryoprotectant-compatible buffer.

-

Transfer the apo-protein crystals to the inhibitor solution and allow them to soak for a defined period (minutes to hours) to allow the inhibitor to diffuse into the crystal and bind to the protein.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully loop a single crystal out of the drop.

-

Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

-

-

Data Processing and Structure Determination:

-

Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem, often by molecular replacement if a structure of a homologous protein is available.

-

Build an initial model of the protein-inhibitor complex into the resulting electron density map.

-

Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

-

-

Structure Analysis:

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of the MEK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets. α-Cyanoacrylate-based inhibitors have been developed to target MEK, a key kinase in this pathway.

Experimental Workflow Diagram: Target Identification of Covalent Probes

This workflow illustrates a common chemoproteomic approach to identify the protein targets of a novel α-cyanoacrylate-based covalent probe. This is crucial for understanding the mechanism of action and potential off-target effects of new compounds.

References

- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]

- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

α-Cyano Compounds as Potent Inhibitors of Monocarboxylate Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocarboxylate transporters (MCTs) are a family of proton-linked transmembrane proteins crucial for the transport of essential monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. In the landscape of cancer metabolism, certain MCT isoforms, particularly MCT1 and MCT4, are frequently overexpressed in various tumors. This overexpression facilitates the efflux of lactate produced during the high rates of glycolysis characteristic of many cancer cells, a phenomenon known as the Warburg effect. The resulting acidic tumor microenvironment promotes tumor progression, angiogenesis, and immune evasion. Consequently, the inhibition of MCTs has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. Among the various classes of MCT inhibitors, α-cyano compounds have demonstrated significant potency and selectivity, making them a focal point of drug discovery and development efforts. This technical guide provides an in-depth overview of α-cyano compounds as MCT inhibitors, detailing their quantitative inhibitory activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Inhibitory Activity of α-Cyano Compounds

The inhibitory potency of α-cyano compounds against various MCT isoforms has been extensively characterized. The following tables summarize the key quantitative data, including inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, for prominent α-cyano-based MCT inhibitors.

| Compound | MCT Isoform | Kᵢ Value (nM) | Cell Line/System | Reference |

| α-Cyano-4-hydroxycinnamate (CHC) | MCT1 | ~166 µM | Not Specified | [1] |

| MPC | ~2 µM | Not Specified | [1] | |

| MPC | 6.3 µM | Not Specified | [2] | |

| AR-C155858 | MCT1 | 2.3 | Rat Erythrocytes | [1][3][4] |

| MCT2 | <10 | Xenopus Oocytes | [1][5] | |

| AZD3965 | MCT1 | 1.6 | Human MCT1 | [6][7] |

| MCT2 | 20.0 | Not Specified | [6] |

Table 1: Inhibitory Constants (Kᵢ) of α-Cyano Compounds against MCTs and MPC.

| Compound | MCT Isoform | IC₅₀ Value (nM) | Cell Line/System | Reference |

| α-Cyano-4-hydroxycinnamate (CHC) | MCT1 | 1650 µM | HCT-116 cells | [2] |

| Not Specified | 2140 µM | HeLa cells | [2] | |

| AR-C155858 | MCT1 | 25.0 | 4T1 cells (L-lactate uptake) | [8][9] |

| Not Specified | 20.2 | 4T1 cells (cell growth) | [8][9] | |

| Not Specified | ~1-2 µM | MDA-MB-231 cells (mammosphere formation) | [10] | |

| Not Specified | 18 | Raji cells (cell growth) | [10] | |

| AZD3965 | Not Specified | 5.12 | Raji cells (lactate efflux) | [11] |

| Not Specified | <100 | Raji, SU-DHL-10, WSU-DLCL-2 cells (cell growth) | [11] |

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of α-Cyano Compounds.

Experimental Protocols

The evaluation of α-cyano compounds as MCT inhibitors relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

Radiolabeled Substrate Uptake Assay

This assay directly measures the inhibitory effect of compounds on the transport activity of MCTs using a radiolabeled substrate, typically L-[¹⁴C]lactate.

Objective: To quantify the inhibition of MCT-mediated lactate uptake by α-cyano compounds.

Materials:

-

Cancer cell line expressing the MCT isoform of interest (e.g., 4T1 for MCT1, MDA-MB-231 for MCT4)[8][12]

-

L-[¹⁴C]Lactate

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0)

-

α-Cyano compound stock solution (in DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Wash the cells with Assay Buffer.

-

Pre-incubate the cells with varying concentrations of the α-cyano compound in Assay Buffer for a specified time (e.g., 5 minutes)[7].

-

Initiate the uptake by adding Assay Buffer containing L-[¹⁴C]lactate and the corresponding concentration of the inhibitor.

-

Incubate for a short period (e.g., 2.5 minutes) to measure initial uptake rates[3].

-

Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the radioactivity counts.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control (DMSO) and determine the IC₅₀ value.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic or cytostatic effects of MCT inhibition on cancer cells.

Objective: To determine the effect of α-cyano compounds on cancer cell viability and proliferation.

Methods:

-

WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the α-cyano compound for a specified duration (e.g., 48 hours)[13].

-

Add WST-1 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

-

MTT Assay: This assay is similar to the WST-1 assay and measures the reduction of MTT by mitochondrial dehydrogenases in living cells.

-

Follow a similar procedure to the WST-1 assay, but use MTT reagent instead.

-

After incubation with MTT, solubilize the formazan crystals and measure the absorbance.

-

Measurement of Intracellular Lactate and pH

These methods provide direct evidence of MCT inhibition by measuring the accumulation of intracellular lactate and the resulting decrease in intracellular pH.

Objective: To confirm the mechanism of action of α-cyano compounds by measuring changes in intracellular lactate and pH.

Methods:

-

Intracellular Lactate Measurement:

-

Treat cells with the α-cyano compound.

-

Collect cell lysates and spent media.

-

Measure lactate concentrations using a lactate assay kit or by LC-MS[11].

-

-

Intracellular pH Measurement:

-

Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Treat the cells with the α-cyano compound.

-

Measure the fluorescence intensity at different excitation wavelengths using a fluorescence plate reader or microscope.

-

Calculate the intracellular pH based on the ratio of fluorescence intensities.

-

Signaling Pathways and Experimental Workflows

The inhibition of MCTs by α-cyano compounds has significant downstream effects on various signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating MCT inhibitors.

Caption: Signaling pathway of MCT1 inhibition by α-cyano compounds.

Caption: Experimental workflow for evaluating α-cyano MCT inhibitors.

Conclusion

α-Cyano compounds represent a promising class of inhibitors targeting monocarboxylate transporters, with significant potential for cancer therapy. Their ability to disrupt the metabolic symbiosis within the tumor microenvironment by blocking lactate efflux leads to intracellular acidification and metabolic stress, ultimately inhibiting cancer cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize these potent MCT inhibitors. The continued exploration of their structure-activity relationships and in vivo efficacy will be crucial in translating the promise of α-cyano compounds into effective clinical treatments for a variety of cancers.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

The Cornerstone of Abiogenesis: An In-depth Technical Guide to α-Cyano Compounds in Prebiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest to understand the origins of life is a fundamental scientific endeavor. At the heart of this pursuit lies the study of prebiotic chemistry—the chemical reactions that could have transformed simple inorganic molecules into the complex organic building blocks of life on the early Earth. Among the most promising candidates for these primordial reactions are α-cyano compounds, versatile molecules that have been shown to be key precursors in the synthesis of a wide range of biomolecules, including nucleobases and amino acids. This technical guide provides a comprehensive overview of the role of α-cyano compounds in prebiotic synthesis, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of reaction pathways.

Prebiotic Synthesis of Nucleobases from α-Cyano Compounds

The formation of purine and pyrimidine nucleobases, the informational core of nucleic acids, is a critical step in the origin of life. Numerous studies have demonstrated that α-cyano compounds such as hydrogen cyanide (HCN), cyanoacetylene, and their derivatives are plausible precursors for these essential molecules.

Purine Synthesis

Adenine, a key component of ATP and nucleic acids, can be formed through the oligomerization of hydrogen cyanide.[1] Early experiments demonstrated that heating concentrated solutions of ammonium cyanide (>1.0 M) at 70°C for several days can produce adenine with a yield of 0.5%.[1] More remarkably, a yield of up to 20% was achieved in a sealed-tube reaction of HCN with liquid ammonia.[1] The proposed pathway involves the formation of a number of intermediates, including the HCN tetramer, diaminomaleonitrile (DAMN).[2]

Formamide, a hydrolysis product of HCN, has also been investigated as a precursor for purine synthesis.[3] Heating neat formamide at 160°C for 48 hours in the presence of catalysts like calcium carbonate can produce purine, adenine, and other heterocyclic compounds.[4][5]

Table 1: Quantitative Yields for Prebiotic Purine Synthesis

| Precursor(s) | Product | Conditions | Yield (%) | Reference(s) |

| Ammonium Cyanide (>1.0 M) | Adenine | 70°C, several days | 0.5 | [1] |

| Hydrogen Cyanide, Liquid Ammonia | Adenine | Sealed tube | up to 20 | [1] |

| Formamide, Calcium Carbonate | Purine, Adenine | 160°C, 48 hours | Not specified | [4][5] |

Pyrimidine Synthesis

The prebiotic synthesis of pyrimidines, such as cytosine and uracil, has been demonstrated from α-cyano compounds like cyanoacetylene and its hydrolysis product, cyanoacetaldehyde. The reaction of cyanoacetaldehyde with a concentrated urea solution is a particularly efficient route to cytosine, with yields ranging from 30-50%.[6][7][8] This reaction is thought to be plausible in evaporating lagoons or on drying beaches on the early Earth.[6]

Table 2: Quantitative Yields for Prebiotic Pyrimidine Synthesis

| Precursor(s) | Product | Conditions | Yield (%) | Reference(s) |

| Cyanoacetaldehyde, Concentrated Urea | Cytosine | Heating at 100°C | 30-50 | [6][7][8] |

| Cyanoacetylene (1 M), Urea (1 M) | Cytosine | 100°C, 20 hours | 4.8 | [8] |

Prebiotic Synthesis of Amino Acids via α-Cyano Intermediates

The Strecker synthesis is a well-established method for synthesizing amino acids from aldehydes or ketones, ammonia, and cyanide.[9] This reaction is considered a highly plausible prebiotic route to amino acids, as its starting materials are thought to have been abundant on the early Earth.[9] The synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[9][10]

Spark discharge experiments, famously initiated by Miller and Urey, have provided compelling evidence for the prebiotic formation of amino acids. These experiments, which simulate lightning in a reducing atmosphere, have been shown to produce a variety of amino acids, with yields of some, like the isomers of aminobutyric acid, being the highest ever found in such experiments.[11] The analysis of archived samples from a 1958 Miller experiment containing hydrogen sulfide (H2S) revealed the presence of 23 amino acids and 4 amines, including several organosulfur compounds.[11]

Table 3: Yields of Amino Acids from a Volcanic Spark Discharge Experiment

| Amino Acid | Moles (relative to Glycine = 1.00) |

| Glycine | 1.00 |

| Alanine | 0.85 |

| α-Amino-n-butyric acid | 0.40 |

| Norvaline | 0.23 |

| Valine | 0.05 |

| Leucine | 0.03 |

| Isoleucine | 0.03 |

| Proline | 0.01 |

| Aspartic Acid | 0.04 |

| Glutamic Acid | 0.01 |

| Serine | 0.02 |

| Threonine | 0.01 |

| Data adapted from the analysis of a 1958 Miller volcanic spark discharge experiment.[12][13] |

Experimental Protocols

Synthesis of Cytosine from Cyanoacetaldehyde and Urea (Robertson-Miller Procedure)

This protocol is based on the method described by Robertson and Miller, which simulates conditions in an evaporating lagoon.[8]

-

Preparation of Reactants: Prepare a solution of 10⁻³ M cyanoacetaldehyde. Prepare a range of concentrated urea solutions (e.g., 5 molal to 20 molal).

-

Reaction Setup: In a sealed ampule, combine the cyanoacetaldehyde solution with a specific concentration of the urea solution.

-

Incubation: Heat the sealed ampule at 100°C. Reaction times can be varied for kinetic studies (e.g., 5 hours) or for maximizing yield (e.g., up to 120 hours).

-

Analysis: After the desired reaction time, cool the ampule and open it. Analyze the contents for cytosine and uracil (a deamination product of cytosine) using appropriate analytical techniques such as high-performance liquid chromatography (HPLC).

General Protocol for Strecker Synthesis of Amino Acids

This is a generalized protocol for the Strecker synthesis of an α-amino acid from an aldehyde.[9][10]

-

Formation of the α-Aminonitrile:

-

In a suitable solvent (e.g., water or a water/ammonia mixture), dissolve the starting aldehyde.

-

Add a source of ammonia (e.g., ammonium chloride) and a source of cyanide (e.g., sodium cyanide or hydrogen cyanide).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

Once the formation of the α-aminonitrile is complete, acidify the reaction mixture (e.g., with hydrochloric acid).

-

Heat the mixture to reflux to hydrolyze the nitrile group to a carboxylic acid.

-

After hydrolysis is complete, cool the reaction mixture and neutralize it to precipitate the amino acid.

-

The resulting amino acid can be purified by recrystallization or other chromatographic techniques.

-

Cyanosulfidic Prebiotic Synthesis

This protocol outlines the general conditions for the cyanosulfidic synthesis of precursors for ribonucleotides, amino acids, and lipids, as developed by Sutherland and coworkers.[14][15][16]

-

Starting Materials: The primary feedstock molecules are hydrogen cyanide (HCN) and acetylene. Hydrogen sulfide (H2S) is used as a reductant.

-

Reaction Conditions:

-

The reactions are typically carried out at a temperature of around 35°C in an oxygen-free environment.

-

A phosphate buffer is used to maintain a stable, neutral pH.

-

The reactions are driven by ultraviolet (UV) radiation.

-

Cu(I)-Cu(II) photoredox cycling is employed to catalyze key reaction steps.

-

-

Procedure: The specific experimental setup can vary depending on the target molecules. The general principle involves the reductive homologation of HCN and its derivatives in the presence of the other reactants and under the specified conditions. The reaction products are a complex mixture that can be analyzed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and logical relationships in the prebiotic synthesis of biomolecules from α-cyano compounds.

Caption: Overview of prebiotic synthesis pathways from simple precursors to biomolecules via α-cyano intermediates.

Caption: Workflow of the Strecker synthesis for the formation of α-amino acids.

Caption: Conceptual overview of the Cyanosulfidic Prebiotic Synthesis.

Conclusion

The study of α-cyano compounds in prebiotic synthesis provides a compelling framework for understanding how the fundamental building blocks of life may have arisen on the early Earth. The versatility of these molecules, coupled with their formation from simple and abundant precursors, makes them central to many models of abiogenesis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore and expand upon this fascinating area of science. The continued investigation of these chemical pathways will undoubtedly bring us closer to unraveling the profound mystery of life's origins.

References

- 1. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]

- 8. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pnas.org [pnas.org]

- 12. w.astro.berkeley.edu [w.astro.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. Cyanosulfidic prebiotic synthesis - Wikipedia [en.wikipedia.org]

- 15. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A cyanosulfidic origin of the Krebs cycle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Peptide Analysis Using α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix in MALDI-TOF Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the sensitive and rapid analysis of peptides and proteins. A critical component of successful MALDI-TOF MS is the choice of matrix, which co-crystallizes with the analyte and facilitates its desorption and ionization. α-Cyano-4-hydroxycinnamic acid (CHCA), also known as A-cyano matrix, is a widely used matrix for the analysis of peptides and smaller proteins (<10 kDa) due to its strong absorption at the wavelengths of commonly used nitrogen lasers (337 nm) and its ability to form small, homogenous crystals, leading to good resolution and sensitivity.[1][2][3][4]

This document provides a detailed, step-by-step guide for peptide analysis using CHCA matrix, including protocols for matrix preparation, sample spotting, and data acquisition. It also includes troubleshooting tips and quantitative data to aid in optimizing experimental conditions.

Data Presentation

Table 1: Recommended CHCA Matrix Solution Compositions

| # | CHCA Concentration | Solvent System | Additives (Optional) | Primary Use | Reference(s) |

| 1 | Saturated Solution | 50% Acetonitrile (ACN), 50% Water, 0.1% Trifluoroacetic Acid (TFA) | - | General peptide analysis | [1] |

| 2 | 10 mg/mL | 50% ACN, 50% Water, 0.1% TFA | - | Conventional method for peptides | [5] |

| 3 | 0.1 mg/mL | 20% ACN, 80% Water, 0.1% TFA | - | High-sensitivity analysis (100-1000 fold increase) | [5] |

| 4 | 5 mg/mL | 50% ACN, 50% Water, 0.1% TFA | 10 mM Ammonium Phosphate | Reduction of matrix clusters and adducts | [6] |

| 5 | 4 mg/mL | 70% of 50:50 ACN:Water, 30% Acetone | - | Increased matrix solubility | [1] |

Table 2: Common Adducts and Interferences in Peptide Analysis with CHCA

| Adduct/Interference | Mass Shift (Da) | Cause | Mitigation Strategy | Reference(s) |

| Sodium Adduct [M+Na]+ | +22.99 | Contamination with sodium salts from buffers or glassware. | Use high-purity solvents and reagents, on-target washing with deionized water, or the use of ammonium salts in the matrix.[7][8] | [7][8] |

| Potassium Adduct [M+K]+ | +39.10 | Contamination with potassium salts. | Same as for sodium adducts. | [6] |

| Matrix Clusters | Variable (m/z < 1200) | Self-ionization of the CHCA matrix. | On-target washing, addition of ammonium salts (e.g., ammonium phosphate or citrate) to the matrix solution.[6][7][8] | [6][7][8] |

Experimental Protocols

Materials

-

α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (MALDI grade)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

Ultrapure water (e.g., Milli-Q)

-

Peptide sample(s) of interest

-

MALDI target plate

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Protocol 1: Standard CHCA Matrix Preparation (10 mg/mL)

-

Weigh out 10 mg of high-purity CHCA powder.

-

Prepare a solvent mixture of 50% acetonitrile (ACN) and 50% ultrapure water, with a final concentration of 0.1% trifluoroacetic acid (TFA). For example, mix 500 µL ACN, 499 µL water, and 1 µL TFA.

-

Add 1 mL of the solvent mixture to the CHCA powder.

-

Vortex the solution thoroughly for at least 1 minute to ensure the matrix is fully dissolved.

-

Centrifuge the solution at high speed for 1-2 minutes to pellet any undissolved matrix.

-

Carefully pipette the supernatant for use. It is recommended to prepare the matrix solution fresh daily.[1][2]

Protocol 2: High-Sensitivity CHCA Matrix Preparation (0.1 mg/mL)

For enhanced sensitivity, a lower concentration of CHCA can be utilized.[5]

-

Prepare a stock solution of CHCA at 1 mg/mL in 50% ACN/0.1% TFA.

-

Dilute the stock solution 1:10 in a solvent mixture of 20% ACN/80% water/0.1% TFA to achieve a final concentration of 0.1 mg/mL.

-

Vortex the solution before use. This method has been shown to increase sensitivity by two to three orders of magnitude for some peptides.[5]

Protocol 3: Sample Preparation and Spotting (Dried-Droplet Method)

The dried-droplet method is the most common technique for sample preparation in MALDI-TOF MS.[2]

-

Sample-Matrix Mixture: Mix the peptide sample solution with the prepared CHCA matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized. For complex mixtures or samples with high salt content, a higher matrix-to-sample ratio (e.g., 10:1) may be beneficial.[1]

-

Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.

-

Drying: Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot. The quality of the crystallization is crucial for good results.

-

Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Protocol 4: On-Target Washing for Salt Removal

For samples containing salts or other impurities, an on-target wash can significantly improve spectral quality.[7][8]

-

After the sample-matrix spot has completely dried on the target plate, gently apply a small droplet (0.5 - 1 µL) of cold, deionized water or a dilute ammonium salt solution (e.g., 10 mM ammonium phosphate) on top of the spot.

-

Allow the washing solution to sit for a few seconds (do not let it dry).

-

Carefully remove the washing solution with the edge of a pipette tip or by gently blotting with a lint-free tissue.

-

Allow the spot to air-dry completely before analysis. This procedure takes advantage of the low water solubility of CHCA and the peptides, while salts are washed away.[7][8]

Visualizations

Caption: Experimental workflow for peptide analysis using CHCA matrix.

Caption: Simplified signaling pathway of MALDI-TOF MS for peptide analysis.

References

- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of alphthis compound4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of alphthis compound4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]

Preparation of α-Cyano-4-Hydroxycinnamic Acid (CHCA) Matrix Solutions for Proteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a cornerstone technique in proteomics for the analysis of peptides and proteins. The choice and preparation of the matrix are critical for achieving high-quality mass spectra with good resolution and sensitivity. α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices for the analysis of peptides and smaller proteins (<30 kDa) due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to efficiently co-crystallize with and ionize peptides.

This document provides detailed application notes and protocols for the preparation of CHCA matrix solutions for proteomics applications. It includes information on solvent selection, concentration optimization, the use of additives, and best practices for sample spotting to ensure reproducible and high-quality results.

Key Considerations for CHCA Matrix Preparation

The quality of the MALDI-TOF MS data is highly dependent on the purity of the matrix and the homogeneity of the matrix-analyte co-crystallization. It is crucial to use high-purity, recrystallized CHCA and HPLC-grade solvents.[1] For optimal results, it is recommended to prepare matrix solutions fresh daily.[2]

Experimental Protocols

Protocol 1: Standard CHCA Matrix Solution

This protocol is a widely used starting point for the analysis of peptide mixtures, such as those obtained from in-gel digestion of proteins.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA), high purity

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or proteomics grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solvent solution of 50% acetonitrile in water with 0.1% TFA (v/v/v). For example, to make 1 mL, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.

-

Prepare a saturated solution of CHCA by adding an excess amount of CHCA powder to the stock solvent solution in a microcentrifuge tube. A common starting point is to add 10-25 mg of CHCA to 1 mL of solvent.[3]

-

Vortex the mixture vigorously for 1-2 minutes to ensure maximum dissolution.

-

Centrifuge the tube at high speed for 1-2 minutes to pellet the undissolved CHCA.[3]

-

Carefully transfer the supernatant, which is the saturated CHCA matrix solution, to a new, clean microcentrifuge tube.[3]

-

The solution is now ready for use. For sample spotting, typically mix the sample and matrix solution in a 1:1 ratio on the MALDI target plate.[1]

Protocol 2: CHCA Matrix Solution with Additives for Signal Enhancement

The addition of ammonium salts to the CHCA matrix can reduce matrix cluster signals and enhance the ionization efficiency of peptides.[4][5]

Materials:

-

CHCA matrix solution (prepared as in Protocol 1 or at a specific concentration, e.g., 5 mg/mL)

-

Ammonium phosphate (monobasic) or Ammonium citrate (dibasic)

Procedure:

-

Prepare a stock solution of the ammonium salt (e.g., 100 mM ammonium phosphate in water).

-

Add the ammonium salt stock solution to the CHCA matrix solution to achieve a final concentration of 2-10 mM. For instance, to a 5 mg/mL CHCA solution in 50% ACN/0.1% TFA, add ammonium phosphate to a final concentration of 6 mM.[4]

-

Vortex the final solution to ensure it is well-mixed.

-

This enhanced matrix solution can be used directly for sample spotting.

Data Presentation: Summary of CHCA Matrix Solution Compositions

The following table summarizes various CHCA matrix solution compositions reported in the literature, providing a reference for optimization.

| CHCA Concentration | Solvent System | Additives | Target Analytes | Reference |

| Saturated | 50% ACN, 0.1% TFA in water | None | Peptides (<10 kDa) | [1] |

| 10 mg/mL | 70% ACN, 0.1% TFA in water | None | Peptides | [2] |

| 5 mg/mL | 50% ACN, 0.1% TFA in water | 6 mM Ammonium Phosphate | Peptides | [4] |

| 4 mg/mL | 70% ACN/Water (7:3), 30% Acetone | None | Peptides | [1] |

| 0.1 mg/mL | 20% ACN, 0.1% TFA in water | None | Low-concentration peptides | [6] |

CHCA Matrix Preparation Workflow

The following diagram illustrates the general workflow for preparing a CHCA matrix solution for proteomics analysis.

Caption: Workflow for CHCA matrix solution preparation and sample spotting.

Troubleshooting

-

Low Signal Intensity:

-

Increase the concentration of the CHCA matrix solution.

-

Consider adding ammonium salts to the matrix solution.[4]

-

Ensure the sample is adequately desalted, as salts can suppress ionization.

-

-

Poor Resolution:

-

Use freshly prepared matrix solution.

-

Ensure high-purity, recrystallized CHCA is used.

-

-

High Matrix Background Noise:

-

Decrease the concentration of the CHCA matrix.

-

The addition of ammonium salts can help reduce matrix cluster signals.[4]

-

Conclusion

The preparation of the CHCA matrix solution is a critical step in obtaining high-quality MALDI-TOF MS data for proteomic analysis. By following standardized protocols and understanding the impact of solvent composition, matrix concentration, and the use of additives, researchers can optimize their experimental conditions for enhanced sensitivity and spectral quality. The protocols and data presented here provide a solid foundation for both routine analysis and the development of optimized methods for specific applications in research and drug development.

References

- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. proteochem.com [proteochem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of α-Cyano Compounds in Modern Organic Synthesis: Applications and Protocols for Researchers

Introduction

α-Cyano compounds are a cornerstone of modern organic synthesis, prized for their versatility as precursors to a wide array of valuable molecules. The electron-withdrawing nature of the nitrile group activates the α-carbon, making it a potent nucleophile upon deprotonation and a key building block for carbon-carbon bond formation. This reactivity has been harnessed in a multitude of named reactions, enabling the efficient construction of complex molecular architectures, including amino acids, substituted heterocycles, and carbocyclic systems. For researchers in drug discovery and development, the strategic incorporation of the α-cyano moiety provides a gateway to novel pharmacophores with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

These application notes provide an overview of key synthetic transformations utilizing α-cyano compounds, complete with detailed experimental protocols and quantitative data to facilitate their implementation in the laboratory.

I. The Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3] This three-component reaction involves the treatment of a carbonyl compound with ammonia and a cyanide source, typically followed by hydrolysis of the resulting α-aminonitrile to afford the desired amino acid. The versatility of this reaction allows for the synthesis of a wide range of both natural and unnatural α-amino acids by simply varying the starting carbonyl compound.[2]

Reaction Workflow:

Caption: General workflow for the Strecker amino acid synthesis.

Asymmetric Strecker Synthesis

The classical Strecker synthesis yields a racemic mixture of amino acids. To address this, significant research has focused on the development of asymmetric variants. Catalytic asymmetric Strecker reactions, employing chiral catalysts, have emerged as a powerful tool for the enantioselective synthesis of α-amino acids and their derivatives.[1][4][5] These methods often utilize chiral catalysts to control the facial attack of the cyanide nucleophile on the intermediate imine.

Quantitative Data for Asymmetric Strecker Synthesis:

| Entry | Aldehyde/Imine Substrate | Catalyst (mol%) | Cyanide Source | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-BINOL-Zr complex (2.5) | HCN | Toluene | 48 | 95 | 91 |

| 2 | Isovaleraldehyde | (R)-BINOL-Zr complex (2.5) | HCN | Toluene | 48 | 89 | 88 |

| 3 | Pivaldehyde | Chiral amido-thiourea (4) | HCN | Toluene | 15 | 98 | 97 |

| 4 | N-Benzylidene-p-anisidine | Chiral Zr catalyst (1) | Bu3SnCN | Toluene | 24 | 99 | 96 |

Experimental Protocol: Catalytic Asymmetric Strecker Synthesis of an α-Amino Nitrile

This protocol is adapted from literature procedures for the synthesis of enantiomerically enriched α-amino acid precursors.[4]

Materials:

-

Chiral Zirconium Catalyst (e.g., prepared from Zr(Ot-Bu)4 and a chiral ligand like (R)-6,6'-dibromo-1,1'-bi-2-naphthol)

-

Aldimine (e.g., N-benzylidene-p-anisidine) (1.0 mmol)

-

Tributyltin cyanide (Bu3SnCN) (1.2 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral zirconium catalyst (0.025 mmol, 2.5 mol%).

-

Add anhydrous toluene (2 mL) to dissolve the catalyst.

-

Add the aldimine (1.0 mmol) to the catalyst solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tributyltin cyanide (1.2 mmol) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 24 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.

II. The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base.[7] The resulting 2-aminothiophene scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals.

Reaction Mechanism Overview:

Caption: Key stages of the Gewald reaction mechanism.

Microwave-Assisted Gewald Synthesis

To improve reaction times and yields, microwave-assisted Gewald synthesis has been developed as an efficient alternative to conventional heating.[8] This methodology often leads to cleaner reactions and simplified work-up procedures.

Quantitative Data for Microwave-Assisted Gewald Synthesis:

| Entry | Carbonyl Compound | Activated Nitrile | Base | Solvent | Time (min) | Yield (%) |

| 1 | Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 30 | 95 |

| 2 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 20 | 85 |

| 3 | Cyclopentanone | Malononitrile | Pyrrolidine | DMF | 30 | 70 |

| 4 | Propiophenone | Malononitrile | Pyrrolidine | DMF | 30 | 88 |

Experimental Protocol: One-Pot Microwave-Assisted Gewald Synthesis

This protocol is based on improved, efficient methods for the synthesis of 2-aminothiophenes.[8]

Materials:

-

Ketone or Aldehyde (1.0 mmol)

-

Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.1 mmol)

-

Elemental Sulfur (1.1 mmol)

-

Base (e.g., Pyrrolidine) (1.0 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

-

In a microwave reaction vessel, combine the carbonyl compound (1.0 mmol), the activated nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).

-

Add DMF (3 mL) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 50 °C for 30 minutes.

-

After cooling, pour the reaction mixture into ice-water (20 mL).

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the desired 2-aminothiophene. Further purification can be achieved by recrystallization if necessary.

III. The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[9][10] This reaction is particularly useful for the synthesis of five- to eight-membered rings and larger macrocycles.[11]

Logical Relationship of Thorpe-Ziegler Reaction:

Caption: Logical progression of the Thorpe-Ziegler reaction.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

This protocol provides a general procedure for the synthesis of a cyclic ketone from a dinitrile.

Materials:

-

Adiponitrile (1.0 mol)

-

Sodium metal (1.0 mol)

-

Anhydrous Toluene (1 L)

-

Concentrated Hydrochloric Acid

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere.

-

Add sodium metal, cut into small pieces, to the anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring to form a fine suspension of sodium.

-

Once the sodium is finely dispersed, cool the mixture to 60 °C.

-

Slowly add a solution of adiponitrile in anhydrous toluene from the dropping funnel over a period of 2 hours.

-

After the addition is complete, heat the mixture to reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water.

-

To hydrolyze the intermediate enamine, add concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

-

Cool the mixture, separate the layers, and wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting cyclopentanone by fractional distillation.

IV. Michael Addition of α-Cyano Compounds

The Michael addition is a versatile carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] α-Cyano compounds, particularly those with an additional activating group such as an ester or ketone, are excellent Michael donors due to the acidity of the α-proton.[13] This reaction is widely used to construct 1,5-dicarbonyl compounds and their analogues.

Quantitative Data for Michael Addition of α-Cyanoesters:

| Entry | Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Ethyl Cyanoacetate | Methyl Vinyl Ketone | NaOEt | Ethanol | 4 | 85 |

| 2 | Malononitrile | Chalcone | Piperidine | Ethanol | 2 | 92 |

| 3 | Ethyl 2-cyanopropanoate | Acrylonitrile | Triton B | Dioxane | 6 | 78 |

| 4 | Methyl Cyanoacetate | Cyclohexenone | DBU | CH2Cl2 | 12 | 88 |

Experimental Protocol: Michael Addition of Ethyl Cyanoacetate to Chalcone

This protocol describes a typical base-catalyzed Michael addition reaction.

Materials:

-

Chalcone (10 mmol)

-

Ethyl Cyanoacetate (11 mmol)

-

Piperidine (1 mmol)

-

Ethanol (25 mL)

Procedure:

-

Dissolve chalcone (10 mmol) and ethyl cyanoacetate (11 mmol) in ethanol (25 mL) in a round-bottom flask.

-

Add a catalytic amount of piperidine (1 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure Michael adduct.

V. Applications in Drug Development

The synthetic methodologies described above are instrumental in the synthesis of a wide range of pharmaceutical agents. The nitrile group itself is present in numerous approved drugs, where it can act as a key pharmacophore or a metabolic stabilizer.[14]

-

Anticancer Agents: The Gewald reaction is employed in the synthesis of 2-aminothiophene derivatives that have shown potent anticancer activity.[15] For example, certain α-cyano bis(indolyl)chalcones have been identified as microtubule stabilizing agents.[14]

-

Antiviral Agents: The introduction of a cyano group into nucleoside analogues can influence their antiviral activity. For instance, 5-cyano-2'-deoxyuridine has demonstrated inhibitory effects against the vaccinia virus.[16]

-

Anti-inflammatory Drugs: The 2-amino-3-cyanopyridine scaffold, accessible through multi-component reactions involving α-cyano compounds, is found in molecules with anti-inflammatory properties.[17]

The ability to readily synthesize diverse libraries of compounds using these robust reactions makes α-cyano compounds invaluable tools in the early stages of drug discovery and lead optimization.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. Thorpe-Ziegler Reaction | Ambeed [ambeed.com]

- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis and identification of α-cyano bis(indolyl)chalcones as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]